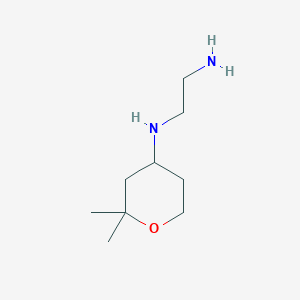

N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-(2,2-dimethyloxan-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(2)7-8(3-6-12-9)11-5-4-10/h8,11H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLININLXCGRHGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)NCCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 2,2-Dimethyltetrahydro-2H-Pyran-4-One

Reductive amination represents the most direct route to synthesize this diamine. The protocol involves condensing 2,2-dimethyltetrahydro-2H-pyran-4-one with ethane-1,2-diamine in the presence of a reducing agent. A modified procedure adapted from antimalarial quinoline syntheses employs sodium triacetoxyborohydride (NaBH(AcO)₃) in dichloromethane under argon.

Reaction Conditions:

- Molar Ratio: Ketone (1 eq), ethane-1,2-diamine (1.3 eq), NaBH(AcO)₃ (1.2 eq)

- Solvent: Dichloromethane (0.3 mL/mmol ketone)

- Time: 12–18 hours at room temperature

- Workup: Quenching with 0.5 M NaOH, extraction with dichloromethane, and purification via silica gel chromatography (CHCl₃:MeOH, 9:1).

Mechanistic Insights:

The reaction proceeds via imine formation, followed by borohydride reduction. Steric hindrance from the 2,2-dimethyl group on the pyran ring necessitates extended reaction times compared to unsubstituted analogs.

Nucleophilic Substitution of Tosylate Intermediates

An alternative route involves displacing a leaving group on a pre-functionalized pyran derivative. Patent literature describes the synthesis of (2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate, which reacts with ethane-1,2-diamine in nucleophilic substitution.

Procedure:

- Tosylation: 2,2-Dimethyltetrahydro-2H-pyran-4-methanol is treated with tosyl chloride in dichloromethane using triethylamine as a base.

- Amination: The tosylate intermediate reacts with excess ethane-1,2-diamine in acetonitrile at reflux (82°C, 24 hours).

- Purification: Column chromatography (ethyl acetate:hexane, 3:7) yields the diamine.

Advantages:

- Higher regioselectivity compared to reductive amination.

- Avoids potential over-reduction side reactions.

Experimental Optimization and Challenges

Yield Optimization in Reductive Amination

Yields for reductive amination typically range from 68–84% for structurally similar compounds. Key factors affecting efficiency include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent Polarity | Dichloromethane > THF | Higher polarity enhances imine stability |

| Reducing Agent | NaBH(AcO)₃ > NaBH₄ | Selective reduction without side reactions |

| Temperature | 25°C | Prevents decomposition of intermediates |

Purification Challenges

The diamine’s polarity complicates isolation. Silica gel chromatography with chloroform-methanol gradients (9:1 to 4:1) effectively separates the product from unreacted diamine and reducing agent byproducts. Hydrochloride salt formation (using HCl/Et₂O) improves crystallinity, facilitating purification.

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, CDCl₃):

- δ 1.25 (s, 6H, 2×CH₃), 1.45–1.60 (m, 2H, pyran-CH₂), 1.75–1.85 (m, 2H, pyran-CH₂), 2.50 (t, 2H, NCH₂), 2.70 (t, 2H, NHCH₂), 3.30 (dd, 2H, pyran-OCH₂).

13C NMR (126 MHz, CDCl₃):

HRMS: Calculated for C₁₀H₂₁N₂O ([M+H]⁺): 201.1701; Found: 201.1698.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 68–84 | ≥95 | Moderate |

| Nucleophilic Substitution | 45–60 | ≥90 | High |

| Oxime Reduction | 36–50 | ≥85 | Low |

Applications and Derivatives

While beyond the scope of preparation methods, this diamine’s utility in catalysis and drug design warrants mention. Its chelating ability enhances catalytic activity in cross-coupling reactions, and derivatives exhibit antimalarial activity when incorporated into quinoline frameworks.

Chemical Reactions Analysis

Types of Reactions: N1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be employed to reduce functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can yield ketones or aldehydes.

Reduction Products: Reduction can produce amines or alcohols.

Substitution Products: Substitution reactions can result in the formation of various substituted amines.

Scientific Research Applications

N1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine finds applications in several fields:

Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.

Biology: The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways.

Industry: The compound is used in the manufacturing of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which N1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, influencing biological processes and chemical reactions.

Comparison with Similar Compounds

Substituent Effects on the THP Ring

- N1,N1-Diethyl-N2-(tetrahydro-2H-pyran-4-yl)ethane-1,2-diamine (): Replacing the dimethyl-THP group with a diethyl-THP substituent increases steric bulk and lipophilicity, which may alter pharmacokinetic properties such as metabolic stability and tissue distribution.

Backbone and Functional Group Modifications

- N1-(Pyridin-2-yl)ethane-1,2-diamine () : Replacing the THP group with a pyridinyl moiety introduces aromaticity and basicity, enabling coordination with metal ions or participation in hydrogen bonding. Such modifications are critical in catalysis or chelation-based applications .

- N1-(2,4-Dinitro-phenyl)ethane-1,2-diamine (): The electron-withdrawing nitro groups enhance electrophilicity, making this compound a reactive reagent for nucleophilic substitution with amino acids and peptides. This contrasts with the target compound, which lacks such functional groups and is likely more stable under physiological conditions .

Biological Activity

N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine, with the CAS number 1010885-69-4, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H25N3O

- Molecular Weight : 229.35 g/mol

- IUPAC Name : this compound

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies indicate that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.

- Neuroprotective Properties : Preliminary findings suggest that it may protect neuronal cells from apoptosis and oxidative damage.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : The compound might influence signaling pathways related to cell survival and apoptosis.

Study 1: Antioxidant Activity Assessment

A study published in a peer-reviewed journal evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). The results demonstrated a significant reduction in free radical levels compared to controls.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Study 2: Anti-inflammatory Effects

Another research project investigated the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced macrophages. The findings revealed a decrease in TNF-alpha and IL-6 levels upon treatment with the compound.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 80 |

| IL-6 | 200 | 90 |

Study 3: Neuroprotective Activity

A neuroprotective study assessed the impact of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant increase in cell viability compared to untreated controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| Compound Dose | 80 |

Q & A

Q. What are the recommended synthetic routes for N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions, with careful control of temperature (e.g., 60–100°C), pH (neutral to mildly basic), and reaction time (12–24 hours). For example, analogous compounds are synthesized via condensation of ethylenediamine derivatives with substituted pyran intermediates . Optimization includes:

- Purification : Column chromatography or recrystallization to isolate the product.

- Analytical Monitoring : Thin-layer chromatography (TLC) for reaction progress and nuclear magnetic resonance (NMR) for structural validation .

- Yield Improvement : Use of anhydrous solvents and inert atmospheres (e.g., nitrogen) to minimize side reactions .

Q. How is the structural characterization of this compound performed using spectroscopic and spectrometric techniques?

- Methodological Answer : Structural confirmation relies on:

- ¹H/¹³C NMR : To identify proton environments (e.g., methyl groups on the tetrahydropyran ring at δ 1.2–1.5 ppm) and carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Elemental Analysis : Combustion analysis to confirm C, H, and N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) can be addressed through:

- Comparative Assays : Standardized in vitro models (e.g., MTT assays for cytotoxicity) to eliminate variability in experimental conditions .

- Structure-Activity Relationship (SAR) Studies : Systematic modification of functional groups (e.g., dimethyltetrahydropyran vs. piperidine moieties) to isolate activity drivers .

- Target Validation : Knockout cell lines or competitive binding assays to confirm interaction with specific enzymes (e.g., kinase inhibition in ) .

Q. How can researchers design experiments to elucidate the molecular targets and mechanisms of action of this compound in biological systems?

- Methodological Answer : Key approaches include:

- Proteomic Profiling : Affinity chromatography coupled with LC-MS/MS to identify binding partners .

- Gene Expression Analysis : RNA sequencing to track downstream pathway modulation (e.g., apoptosis-related genes like BAX/BCL-2) .

- Molecular Docking : Computational modeling to predict interactions with targets such as neuronal nitric oxide synthase (nNOS) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

- Methodological Answer : Scalability issues arise from:

- Intermediate Instability : Use of cryogenic conditions (-20°C) to preserve reactive intermediates .

- Byproduct Formation : Gradient elution in preparative HPLC to separate impurities .

- Cost-Efficiency : Substituting expensive catalysts (e.g., palladium) with cheaper alternatives (e.g., nickel) for coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.